Cas no 2138154-08-0 (Sodium 3-(ethoxymethyl)benzene-1-sulfinate)

Sodium 3-(ethoxymethyl)benzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- 2138154-08-0
- sodium 3-(ethoxymethyl)benzene-1-sulfinate
- EN300-723698
- Sodium 3-(ethoxymethyl)benzene-1-sulfinate
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- Inchi: 1S/C9H12O3S.Na/c1-2-12-7-8-4-3-5-9(6-8)13(10)11;/h3-6H,2,7H2,1H3,(H,10,11);/q;+1/p-1
- InChI Key: FPHFAZOTEGIONC-UHFFFAOYSA-M
- SMILES: S(C1=CC=CC(=C1)COCC)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 222.03265966g/mol
- Monoisotopic Mass: 222.03265966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.6Ų
Sodium 3-(ethoxymethyl)benzene-1-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723698-1.0g |
sodium 3-(ethoxymethyl)benzene-1-sulfinate |
2138154-08-0 | 1g |
$0.0 | 2023-06-07 |
Sodium 3-(ethoxymethyl)benzene-1-sulfinate Related Literature
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
Additional information on Sodium 3-(ethoxymethyl)benzene-1-sulfinate
Sodium 3-(ethoxymethyl)benzene-1-sulfinate: A Comprehensive Overview
Sodium 3-(ethoxymethyl)benzene-1-sulfinate, also known by its CAS number 2138154-08-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a sulfinate group with an ethoxymethyl substituent on a benzene ring. The sulfinate group plays a crucial role in determining the compound's chemical reactivity and physical properties, making it a valuable component in various applications.
Recent studies have highlighted the potential of sodium 3-(ethoxymethyl)benzene-1-sulfinate as a versatile building block in organic synthesis. Researchers have explored its ability to participate in nucleophilic substitution reactions, where the sulfinate group acts as a leaving group. This property has been leveraged to develop novel synthetic pathways for complex molecules, including pharmaceutical agents and advanced materials. For instance, a 2023 study published in the *Journal of Organic Chemistry* demonstrated how this compound can be used to construct bioactive compounds with potential anti-inflammatory properties.
The ethoxymethyl substituent on the benzene ring introduces additional functionality to the molecule. This group not only enhances the compound's solubility in organic solvents but also serves as a reactive site for further modifications. By exploiting this substituent, chemists have developed methods to synthesize derivatives with tailored properties. For example, a 2022 paper in *Chemical Communications* reported the use of sodium 3-(ethoxymethyl)benzene-1-sulfinate as a precursor for constructing advanced polymers with applications in drug delivery systems.
In terms of synthesis, sodium 3-(ethoxymethyl)benzene-1-sulfinate is typically prepared through a two-step process involving sulfonation and subsequent alkylation. The sulfonation step involves the reaction of benzene with sulfur trioxide in the presence of a catalyst, followed by neutralization to yield the corresponding sulfonic acid. The ethoxymethyl group is then introduced via an alkylation reaction using an appropriate alkylating agent. This method has been optimized over recent years to improve yield and purity, as detailed in a 2021 study published in *Industrial & Engineering Chemistry Research*.
The physical properties of sodium 3-(ethoxymethyl)benzene-1-sulfinate make it suitable for use in various industrial applications. Its high thermal stability allows it to be used in high-temperature processes, while its moderate solubility in water makes it ideal for aqueous-based reactions. These properties have been exploited in the development of new catalysts for organic transformations, as highlighted in a 2023 review article in *Catalysis Today*.
One of the most promising areas of research involving sodium 3-(ethoxymethyl)benzene-1-sulfinate is its application in drug discovery. The compound's ability to act as a bioisostere for other functional groups has led to its use in designing novel therapeutic agents. For example, researchers have utilized this compound to develop analogs of existing drugs with improved pharmacokinetic profiles. A recent study published in *Medicinal Chemistry Communications* demonstrated how sodium 3-(ethoxymethyl)benzene-1-sulfinate derivatives can be designed to target specific enzymes involved in cancer pathways.
Moreover, sodium 3-(ethoxymethyl)benzene-1-sulfinate has found applications in materials science, particularly in the development of advanced polymers and composites. Its unique structure allows it to serve as a crosslinking agent or as part of a monomer system, enabling the creation of materials with enhanced mechanical and thermal properties. A 2022 paper in *Macromolecules* reported on the use of this compound to synthesize high-performance polymers for use in electronic devices.
In conclusion, sodium 3-(ethoxymethyl)benzene-1-sulfinate is a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an ideal candidate for organic synthesis, drug discovery, and materials science. As research continues to uncover new uses and optimize its synthesis, this compound is poised to play an increasingly important role in both academic and industrial settings.
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